7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound It features a unique structure that combines a piperazine ring, a nitrophenyl group, and a thiadiazolo-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step procedures. The key steps include:
Formation of the piperazine derivative: This involves the reaction of piperazine with 3-(benzylamino)-4-nitrophenyl derivatives under controlled conditions.
Cyclization: The intermediate product undergoes cyclization with appropriate reagents to form the thiadiazolo-pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups onto the piperazine ring.
Scientific Research Applications
7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine and benzothiazole moieties and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar pyrimidinone core and are known for their biological activities, including enzyme inhibition.
Uniqueness
7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of a nitrophenyl group, a piperazine ring, and a thiadiazolo-pyrimidinone core
Properties
Molecular Formula |
C26H29N7O3S |
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Molecular Weight |
519.6 g/mol |
IUPAC Name |
7-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-2-butyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C26H29N7O3S/c1-2-3-9-24-29-32-25(34)17-23(28-26(32)37-24)31-14-12-30(13-15-31)20-10-11-22(33(35)36)21(16-20)27-18-19-7-5-4-6-8-19/h4-8,10-11,16-17,27H,2-3,9,12-15,18H2,1H3 |
InChI Key |
HCFAGKCIYMHWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)[N+](=O)[O-])NCC5=CC=CC=C5 |
Origin of Product |
United States |
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